molecular formula C23H31NO2 B2375794 Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate CAS No. 477856-78-3

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate

Cat. No.: B2375794
CAS No.: 477856-78-3
M. Wt: 353.506
InChI Key: MBAPNRRMDJQZEB-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. It belongs to the class of compounds known as benzylamines and has a molecular weight of 383.57 g/mol. This compound exhibits unique properties that make it valuable in various research applications.

Preparation Methods

The synthesis of Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate typically involves the reaction of 4-aminobenzoic acid with 4-heptylbenzyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and triethylamine.

Scientific Research Applications

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate can be compared with other benzylamine derivatives, such as:

  • Ethyl 4-[(4-octylbenzyl)amino]benzenecarboxylate
  • Ethyl 4-[(4-hexylbenzyl)amino]benzenecarboxylate
  • Ethyl 4-[(4-decylbenzyl)amino]benzenecarboxylate These compounds share similar structural features but differ in the length of the alkyl chain attached to the benzyl group. The uniqueness of this compound lies in its specific alkyl chain length, which may influence its physical and chemical properties, as well as its biological activity.

Properties

IUPAC Name

ethyl 4-[(4-heptylphenyl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-3-5-6-7-8-9-19-10-12-20(13-11-19)18-24-22-16-14-21(15-17-22)23(25)26-4-2/h10-17,24H,3-9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAPNRRMDJQZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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